3-[(3-Chlorobenzyl)oxy]benzoic acid
Description
Significance of Aryl Ether Carboxylic Acids in Contemporary Chemistry and Biology
Aryl ether carboxylic acids represent a pivotal class of organic compounds characterized by an ether linkage connecting an aromatic ring to a carboxylic acid-bearing moiety. This structural motif is not merely a synthetic curiosity; it is a recurring feature in a multitude of biologically active molecules and functional materials. The carboxylic acid group, with its capacity for ionization at physiological pH, often enhances the water solubility of molecules, a crucial factor for their biological activity. researchgate.net Furthermore, the carboxyl group can participate in hydrogen bonding and act as a key determinant in the binding of a molecule to its biological target, such as an enzyme or receptor. researchgate.netaakash.ac.in
The ether linkage, on the other hand, provides a stable and relatively unreactive connection, imparting a specific three-dimensional arrangement to the molecule. This defined geometry is often essential for optimal interaction with biological macromolecules. researchgate.net The diverse applications of aryl ether carboxylic acids in pharmaceuticals and materials science underscore their importance. numberanalytics.com In medicinal chemistry, this scaffold is a component of numerous drugs, while in materials science, it contributes to the development of polymers and other advanced materials. numberanalytics.comwikipedia.org
Overview of the Research Landscape for 3-[(3-Chlorobenzyl)oxy]benzoic Acid and Related Structural Scaffolds
Research into this compound and its analogs is multifaceted, spanning organic synthesis, medicinal chemistry, and biochemical investigations. The synthesis of these compounds often employs established methods like the Williamson ether synthesis, which involves the reaction of a substituted phenol (B47542) with a benzyl (B1604629) halide in the presence of a base. Modifications of this and other synthetic routes, such as microwave-assisted reactions, are continually being explored to improve yields and reaction times. nih.gov
The introduction of a chlorine atom onto the benzyl group, as seen in this compound, significantly influences the molecule's electronic and steric properties. This halogen substituent can alter the compound's reactivity, solubility, and, most importantly, its interaction with biological targets. For instance, related halogenated benzyloxybenzoic acid derivatives have been investigated for their potential anticancer properties, with some demonstrating cytotoxic effects against various cancer cell lines. researchgate.net The mechanism of action in such cases is often attributed to the induction of apoptosis through specific cellular pathways.
Studies on similar structures, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have highlighted their potential as anti-inflammatory and analgesic agents by inhibiting cyclooxygenase (COX) enzymes. nih.gov The lipophilicity conferred by the substituted benzyl group can enhance membrane permeability, a desirable trait for biologically active compounds. nih.gov
Academic Rationale for Comprehensive Investigation of Benzyloxybenzoic Acid Derivatives
The academic drive to thoroughly investigate benzyloxybenzoic acid derivatives like this compound stems from several key factors. Firstly, the modular nature of their synthesis allows for the systematic modification of their structure. Researchers can readily alter the substitution pattern on both the benzoic acid and the benzyl rings, creating libraries of compounds with diverse physicochemical properties. This systematic approach is invaluable for establishing structure-activity relationships (SAR), which are fundamental to rational drug design and the development of new functional materials.
Secondly, the inherent biological relevance of the aryl ether carboxylic acid scaffold provides a strong impetus for further exploration. nih.govnih.gov Given that this motif is present in numerous existing therapeutic agents, there is a high probability that novel derivatives will exhibit interesting and potentially useful biological activities. researchgate.netnih.gov Investigations into their interactions with various enzymes and receptors can elucidate fundamental biological processes and identify new therapeutic targets.
Finally, the study of these compounds contributes to the broader understanding of organic chemistry principles. Investigating their synthesis, reactivity, and physical properties provides valuable data for refining theoretical models and developing new synthetic methodologies. researchgate.net The unique electronic and steric effects of substituents, such as the chlorine atom in this compound, present interesting case studies for understanding reaction mechanisms and molecular interactions.
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-chlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJNBGAXZRIWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429215 | |
| Record name | 3-[(3-chlorobenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302569-44-4 | |
| Record name | 3-[(3-chlorobenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(3-chlorophenyl)methoxy]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Principal Synthetic Routes to 3-[(3-Chlorobenzyl)oxy]benzoic Acid
The synthesis of this compound is primarily achieved through a two-step process involving the formation of an ether linkage followed by the generation of the carboxylic acid functionality.
Etherification Reactions: Direct Synthesis from Precursors
The most common and direct route to form the core structure of this compound is through a Williamson ether synthesis. This well-established reaction involves the coupling of a phenoxide with an alkyl halide. In this specific case, the synthesis proceeds by reacting a salt of 3-hydroxybenzoic acid with 3-chlorobenzyl chloride.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the nucleophilic attack of the phenoxide on the benzyl (B1604629) chloride. A base is required to deprotonate the phenolic hydroxyl group of 3-hydroxybenzoic acid, thereby generating the nucleophilic phenoxide. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction mixture is generally heated to drive the reaction to completion. For instance, the synthesis of the analogous compound, 3-[(3-bromobenzyl)oxy]benzoic acid, involves the reaction of 3-bromobenzyl alcohol with 3-hydroxybenzoic acid under reflux conditions. google.com
Optimization of the Williamson ether synthesis often involves careful selection of the base and solvent to maximize yield and minimize side reactions. For example, in the synthesis of related compounds, DMF has been shown to give higher yields compared to acetone. nih.gov
| Reactants | Base | Solvent | Temperature | Product |
| 3-Hydroxybenzoic acid, 3-Chlorobenzyl chloride | K₂CO₃ or NaH | DMF or Acetone | Reflux | This compound |
Oxidation Reactions of Benzaldehyde (B42025) Derivatives to the Carboxylic Acid
An alternative synthetic approach involves the initial synthesis of 3-[(3-chlorobenzyl)oxy]benzaldehyde, which is then oxidized to the corresponding carboxylic acid. The initial ether linkage can be formed via the Williamson ether synthesis, reacting 3-hydroxybenzaldehyde (B18108) with 3-chlorobenzyl chloride.
The subsequent oxidation of the aldehyde to a carboxylic acid is a standard transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). mdpi.com The choice of oxidant depends on the presence of other functional groups in the molecule that might be sensitive to oxidation. For instance, the oxidation of benzaldehyde to benzoic acid is a common example of this type of reaction. mdpi.com
More recently, greener oxidation methods have been developed, such as the use of diphenyl diselenide as a catalyst with hydrogen peroxide as the oxidant. youtube.com This approach avoids the use of stoichiometric amounts of heavy metals. youtube.com
| Starting Material | Oxidizing Agent | Product |
| 3-[(3-Chlorobenzyl)oxy]benzaldehyde | KMnO₄, H₂CrO₄, or Ag₂O | This compound |
Alternative Synthetic Strategies and Process Optimization
While the Williamson ether synthesis and subsequent oxidation represent the primary routes, other strategies can be envisioned. For instance, the core ether linkage could potentially be formed through a Mitsunobu reaction, which allows for the coupling of an alcohol and a pronucleophile under mild conditions.
Process optimization for the synthesis of this compound and its analogs often focuses on improving yields, reducing reaction times, and employing more environmentally benign reagents and conditions. Microwave-assisted synthesis has been shown to significantly accelerate the rate of etherification reactions in related compounds, reducing reaction times from hours to minutes. nih.govresearchgate.net
Derivatization and Analog Synthesis from the this compound Scaffold
The structure of this compound presents multiple sites for further chemical modification, allowing for the synthesis of a diverse library of analogs.
Structural Modifications at the Benzyl Moiety (e.g., Halogenation Patterns, Alkyl Substitutions)
The benzyl portion of the molecule offers several opportunities for derivatization. The existing chlorine atom can be replaced by other halogens (fluorine, bromine, iodine) or other functional groups through nucleophilic aromatic substitution, although this is generally challenging on an unactivated aromatic ring.
A more common approach is to start with differently substituted benzyl halides in the initial Williamson ether synthesis. For example, using 2-fluorobenzyl chloride or 4-methylbenzyl chloride would lead to the corresponding analogs with modified benzyl moieties. The synthesis of 3-[(3-bromobenzyl)oxy]benzoic acid is a clear example of this strategy. google.com
Further halogenation of the benzyl ring is also possible through electrophilic aromatic substitution, although the presence of the deactivating chloro- and benzyloxy- groups would influence the position of further substitution.
Functionalization of the Benzoic Acid Ring
The benzoic acid ring is also amenable to a variety of chemical transformations.
Esterification and Amidation: The carboxylic acid group is readily converted into esters and amides through standard coupling reactions. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). arkat-usa.org Similarly, amidation can be performed by activating the carboxylic acid (e.g., by converting it to an acyl chloride) and then reacting it with an amine. nih.gov These reactions allow for the introduction of a wide range of functional groups.
Electrophilic Aromatic Substitution: The benzoic acid ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The existing ether and carboxylic acid groups will direct the position of the incoming electrophile. The ether group at the 3-position is an ortho, para-director, while the carboxylic acid at the 1-position is a meta-director. The combined effect of these groups will determine the regioselectivity of the substitution. For instance, nitration of benzoic acid derivatives typically occurs at the meta-position to the carboxylic acid. truman.edu Halogenation of benzoic acid and its derivatives can also be achieved using appropriate reagents and catalysts. youtube.com
| Derivative Type | Reagents and Conditions | Functional Group Introduced |
| Ester | Alcohol, Acid catalyst (e.g., H₂SO₄) or DCC | Ester (-COOR) |
| Amide | SOCl₂ then Amine, or Amine and a coupling agent | Amide (-CONR₂) |
| Nitro-derivative | HNO₃, H₂SO₄ | Nitro (-NO₂) |
| Halo-derivative | Halogen (e.g., Br₂), Lewis Acid (e.g., FeBr₃) | Halogen (-X) |
Preparation of Hybrid Molecules Incorporating the Core Structure
The core structure of this compound serves as a valuable scaffold for the development of more complex, hybrid molecules. The presence of the carboxylic acid group provides a reactive handle for derivatization, primarily through the formation of amide or ester linkages. These transformations allow for the coupling of the core structure with other molecules, including those with biological or material significance.
For instance, the carboxylic acid can be activated and reacted with a wide array of primary or secondary amines to generate a library of amide derivatives. This approach is fundamental in medicinal chemistry for exploring structure-activity relationships. Similarly, esterification with various alcohols can produce another class of hybrid molecules.
Furthermore, advanced cross-coupling reactions can be employed to create novel carbon-carbon or carbon-heteroatom bonds, expanding the diversity of accessible hybrid structures. The Buchwald-Hartwig amination, for example, could be adapted to couple the aromatic rings of the core structure with amines, although this would require modification of the starting materials to include a suitable leaving group on one of the rings. researchgate.net The development of such hybrid molecules is a key strategy for discovering new compounds with unique properties. researchgate.net
A study by Natalia et al. (2013) on salicylic (B10762653) acid derivatives highlights a similar principle, where 64 new compounds were designed in-silico, and 14 were successfully synthesized by modifying the core structure, demonstrating the potential for creating diverse molecular libraries from a single scaffold. nih.gov
Chemical Reaction Analysis and Mechanistic Studies Relevant to Synthesis
The primary synthesis of this compound is achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of methyl 3-hydroxybenzoate followed by nucleophilic attack on 3-chlorobenzyl chloride. The resulting ester is then hydrolyzed to yield the final carboxylic acid product. A similar methodology has been successfully used for the preparation of related ((phenylcarbamoyl)oxy)benzoic acids, where 3-hydroxybenzoic acid is first benzylated before further reaction. semanticscholar.org
Catalytic Systems in Benzylic Ether Formation
The efficiency of the benzylic ether synthesis can be significantly enhanced through the use of various catalytic systems. Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, are commonly employed in Williamson ether syntheses. These catalysts facilitate the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where the reaction with the lipophilic benzyl chloride occurs.
The choice of base is also critical. While strong bases like sodium hydride are effective, milder bases such as potassium carbonate or sodium carbonate are often sufficient, especially when combined with a PTC or a polar aprotic solvent like DMF. semanticscholar.org
In related syntheses of benzyl esters from benzyl chlorides and carboxylic acids, amide-based systems have been shown to act as effective catalysts. google.comgoogle.com For example, amides such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be used. google.com While this applies to esterification, it suggests that amides can play a role in activating substrates in related reactions. Another study demonstrated that a simple HCl/dioxane system can effectively catalyze the conversion of benzylic alcohols to benzyl chlorides, which are key precursors for the ether synthesis. acgpubs.org
Table 2: Catalytic Approaches for Benzylation Reactions
| Reaction Type | Catalyst/System | Precursors | Key Features | Reference |
|---|---|---|---|---|
| Ether Synthesis | Na2CO3 in DMF | 3-Hydroxybenzoic acid, Benzyl bromide | Standard Williamson ether synthesis conditions. | semanticscholar.org |
| Ester Synthesis | Amides (e.g., DMF, NMP) | Hydroxybenzoic acid, Benzyl chloride | Amide acts as a catalyst; avoids strong bases. | google.com |
This interactive table compares different catalytic systems relevant to the synthesis of this compound and its precursors.
Stereoselective Synthesis of Chiral Analogs
The parent molecule, this compound, is achiral. However, chiral analogs could be synthesized by introducing a stereocenter, most logically at the benzylic carbon. For example, starting with a chiral 1-(3-chlorophenyl)ethanol (B1582347) would lead to a chiral benzylic ether. The stereoselective synthesis of such analogs is a key area of modern organic chemistry. ethz.ch
Several strategies can be employed to achieve stereoselectivity:
Chiral Pool Synthesis : This approach utilizes an enantiomerically pure starting material, such as a commercially available chiral alcohol, to directly introduce the desired stereocenter. ethz.ch
Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed. ethz.ch
Asymmetric Catalysis : A chiral catalyst is used in sub-stoichiometric amounts to favor the formation of one enantiomer over the other. This is often the most efficient method. ethz.ch
While specific studies on the stereoselective synthesis of chiral analogs of this compound are not prominent, the principles are well-established. For example, the development of methods for the stereoselective introduction of fluorinated groups into organic molecules showcases the advanced strategies available, which could be adapted for this purpose. mdpi.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
In a typical ¹H NMR spectrum of 3-[(3-Chlorobenzyl)oxy]benzoic acid, distinct signals corresponding to the aromatic protons of both the benzoic acid and the 3-chlorobenzyl moieties, the methylene (B1212753) protons of the benzyl (B1604629) group, and the acidic proton of the carboxylic acid would be expected. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the benzoic acid ring would exhibit shifts characteristic of a substituted benzene (B151609) ring, with their positions influenced by the electron-withdrawing carboxylic acid group and the electron-donating ether linkage. The protons on the 3-chlorobenzyl group would also show characteristic aromatic splitting patterns, further affected by the chloro substituent. The methylene protons (-CH₂-) of the ether linkage would typically appear as a singlet, and its chemical shift would confirm the connection between the two aromatic rings. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons of both rings, and the methylene carbon of the ether linkage. The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern on both rings.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |
| Benzoic Acid Ring Protons | 7.0 - 8.0 | Multiplets |
| 3-Chlorobenzyl Ring Protons | 7.2 - 7.5 | Multiplets |
| Methylene Protons (-O-CH₂-) | ~5.1 | Singlet |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.
Utilization of Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer would be employed.
The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, which would confirm the molecular weight of 262.69 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition of the molecule.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The fragmentation pattern provides valuable information about the structural components of the molecule. Key fragment ions for this compound would likely include the loss of the 3-chlorobenzyl group, resulting in a fragment ion corresponding to 3-hydroxybenzoic acid, and the formation of the 3-chlorobenzyl cation.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
| [M+H]⁺ | 263.04 | Molecular ion (protonated) |
| [M-H]⁻ | 261.03 | Molecular ion (deprotonated) |
| [C₇H₄ClO]⁺ | 125.00 | 3-Chlorobenzyl fragment |
| [C₇H₅O₃]⁻ | 137.02 | 3-Hydroxybenzoate fragment |
Note: The m/z values are calculated based on the most abundant isotopes.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.
A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is typically broadened due to hydrogen bonding. A strong, sharp absorption peak around 1700-1680 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. The presence of the ether linkage is confirmed by the C-O stretching vibrations, which typically appear in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would be observed in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration of the chlorobenzyl group would be found in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
| Carboxylic Acid O-H | 3300 - 2500 | Broad |
| Aromatic C-H | 3100 - 3000 | Sharp |
| Carbonyl C=O | 1700 - 1680 | Strong, Sharp |
| Aromatic C=C | 1600 - 1450 | Medium to Weak |
| Ether C-O | 1250 - 1000 | Strong |
| C-Cl | 800 - 600 | Medium to Weak |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are essential for determining the purity of a synthesized compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) Methodologies
A reversed-phase HPLC method would be developed for the analysis of this compound. This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good resolution of the main compound from any potential impurities. Detection is typically performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, which is determined by its UV spectrum. The retention time of the main peak under specific chromatographic conditions serves as an identifying characteristic, while the peak area is proportional to its concentration, allowing for quantitative analysis.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (<2 µm) and higher pressures compared to traditional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. A UPLC method for this compound would offer a more rapid and efficient assessment of its purity. The principles of separation are similar to HPLC, but the shorter run times allow for higher throughput analysis, which is particularly advantageous in process monitoring and quality control.
Table 4: Illustrative Chromatographic Parameters
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at ~230 nm | UV at ~230 nm |
| Run Time | ~15 min | ~3 min |
Note: These are example parameters and would require optimization for specific applications.
Elemental Analysis and Spectroscopic Purity Profiling
Elemental analysis provides the fundamental percentage composition of elements within a molecule, offering a primary validation of its empirical formula. Coupled with spectroscopic techniques, which probe the molecular structure and detect impurities, a detailed purity profile is established.
Elemental Analysis
Elemental analysis, typically through combustion analysis, is a cornerstone technique for verifying the elemental composition of a pure organic compound. This method involves combusting a small, precisely weighed sample of the substance in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and, in the case of halogen-containing compounds, hydrogen halides—are collected and measured. From these measurements, the mass percentages of carbon, hydrogen, and chlorine in the original sample are calculated.
For this compound, with the molecular formula C₁₄H₁₁ClO₃, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (262.69 g/mol ). The comparison between these theoretical values and the experimentally determined values serves as a critical checkpoint for purity and structural confirmation.
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 63.99 |
| Hydrogen (H) | 4.22 |
| Chlorine (Cl) | 13.50 |
| Oxygen (O) | 18.28 |
Spectroscopic Purity Profiling
Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of a compound by detecting and identifying impurities, even at trace levels. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are routinely employed.
Research Findings:
While specific, detailed research findings on the spectroscopic purity profiling of this compound are not extensively published in publicly accessible literature, the characterization of analogous compounds provides a framework for the expected analytical data. Commercial suppliers of this compound, such as BLDpharm and Santa Cruz Biotechnology, indicate the availability of analytical data including NMR, HPLC, and LC-MS upon request, typically in the form of a lot-specific Certificate of Analysis. bldpharm.comscbt.com This confirms that such characterization is a standard practice for the quality control of this chemical.
The purity of a sample of this compound would be determined by a combination of these methods. For instance, ¹H NMR spectroscopy would be used to confirm the presence of all expected protons and their chemical environments, with the integration of signals corresponding to the correct proton count. The absence of significant unassignable signals would indicate high purity. Quantitative NMR (qNMR) could also be employed for a precise purity assignment, often using a certified internal standard like benzoic acid. bipm.org
HPLC is a powerful technique for separating the main compound from any non-volatile or thermally unstable impurities. A chromatogram of a high-purity sample would show a single major peak, with the area of this peak relative to the total area of all peaks being used to calculate the percentage purity.
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight of the compound with high precision, providing further evidence for the correct molecular formula. The experimentally determined mass-to-charge ratio would be compared to the theoretical value for the protonated or deprotonated molecular ion.
The combination of these techniques provides a robust and comprehensive assessment of the identity and purity of this compound, ensuring its suitability for further research applications.
| Analytical Technique | Purpose in Purity Profiling | Expected Outcome for a Pure Sample |
|---|---|---|
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | Signals corresponding to the aromatic, benzylic, and carboxylic acid protons with correct chemical shifts, splitting patterns, and integration values. Absence of significant unassigned peaks. |
| ¹³C NMR | Confirmation of the carbon framework and detection of carbon-containing impurities. | Presence of the expected number of carbon signals corresponding to the unique carbon atoms in the molecule. |
| HPLC | Quantification of purity by separating the main component from impurities. | A single major peak representing this compound, with purity typically >95-99% calculated from the peak area. |
| HRMS | Precise mass determination to confirm the molecular formula. | Observed mass-to-charge ratio consistent with the theoretical mass of the molecular ion [M+H]⁺ or [M-H]⁻. |
No Published Research Found for "this compound" on Specified Pharmacological Applications
Following a comprehensive search of available scientific literature, no published research studies were identified for the chemical compound This compound that correspond to the specific pharmacological and biological topics outlined in the request.
The investigation sought to find data on this specific compound's anti-inflammatory, analgesic, and antiplatelet properties, with a detailed focus on its mechanisms of action, including:
Modulation of the Cyclooxygenase (COX) pathway.
Perturbation of the Nuclear Factor Kappa B (NF-κB) signaling pathway.
Impact on pro-inflammatory mediators such as Prostaglandin E-2, Reactive Oxygen Species, and NOX2 expression.
While commercial suppliers list this compound as a chemical available for research purposes, there is no associated scientific data in the public domain detailing its evaluation for the biological activities mentioned above. scbt.combldpharm.com
It is important to note that a different, though similarly named, compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid , has been the subject of multiple studies that align with the requested topics. nih.govnih.govnih.govnih.govnih.govukwms.ac.idsemanticscholar.org This compound, a derivative of salicylic (B10762653) acid, has been investigated for its anti-inflammatory, analgesic, and antiplatelet effects, with research pointing to its interaction with the COX-2 and NF-κB pathways. nih.govnih.govnih.gov However, this is a structurally distinct molecule from the requested this compound.
Due to the strict requirement to focus solely on "this compound" and the absence of relevant research data, it is not possible to generate the article as requested.
Pharmacological and Biological Research Applications
Investigation of Biological Activities and Therapeutic Potential
Antiviral Activity Investigations (e.g., Hepatitis C Virus NS5B Inhibition)
The hepatitis C virus (HCV) NS5B polymerase is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov The absence of a similar enzyme in mammals suggests that its inhibitors would likely have minimal impact on host cell processes. nih.gov Research has focused on developing allosteric inhibitors that bind to sites on the NS5B enzyme other than the active site, inducing a conformational change that inhibits its function. nih.govresearchgate.net
While direct studies on the inhibitory activity of 3-[(3-Chlorobenzyl)oxy]benzoic acid against HCV NS5B are not extensively detailed in the provided results, the broader class of benzoic acid derivatives has been a subject of interest. For instance, structure-based studies have identified other complex molecules as potential inhibitors of HCV NS5B. nih.gov
Potential in Proteomics Research and Biochemical Assays
This compound is recognized as a biochemical for proteomics research. scbt.com Proteomics, the large-scale study of proteins, often requires specific chemical tools to probe protein function and interactions. The application of chemical probes can help in identifying and characterizing protein modifications and their roles in cellular processes. nih.gov Biochemical assays are fundamental in drug discovery and diagnostics, and compounds like this compound can serve as tools or reference standards in these assays.
Exploration of Other Biological Activities (e.g., Antimicrobial, Anticancer, Anticonvulsant)
Antimicrobial Activity: Research into the antimicrobial properties of benzoic acid derivatives has revealed that their effectiveness is influenced by the nature and position of substituents on the benzene (B151609) ring. nih.govresearchgate.net A study evaluating 34 different benzoic acids against common foodborne pathogens found that the presence and number of hydroxyl groups significantly impacted bactericidal activity. nih.govresearchgate.net Generally, the aldehyde form of these compounds was found to be more active than the carboxylic acid form. nih.govresearchgate.net Another study synthesized a series of benzyl (B1604629) and benzoyl benzoic acid derivatives that showed improved antimicrobial activity by inhibiting the interaction between bacterial RNA polymerase and the sigma factor. nih.gov
Anticancer Activity: Benzoic acid derivatives have been investigated for their potential as anticancer agents. nih.gov One area of focus is the inhibition of histone deacetylases (HDACs), enzymes that are often overexpressed in cancer cells and play a role in gene regulation. nih.gov By inhibiting HDACs, certain benzoic acid derivatives can hinder the expression of oncogenes. nih.gov For example, some naturally occurring benzoic acid derivatives have demonstrated the ability to retard cancer cell growth by inhibiting HDACs. nih.gov
Anticonvulsant Activity: The search for novel anticonvulsant agents has led to the synthesis and evaluation of various chemical structures, including those based on benzoic acid. nih.govnih.gov While specific studies on the anticonvulsant properties of this compound are not detailed, related compounds have shown promise. For instance, a series of N-(2-hydroxyethyl)amide derivatives of carboxylic acids demonstrated potent anticonvulsant activity in animal models. nih.gov Similarly, isatin-based derivatives, which can incorporate a benzoic acid moiety, have been identified as promising anticonvulsant candidates. nih.gov The structure-activity relationship of some anticonvulsants indicates that the presence of small, non-bulky hydrophobic groups can be crucial for their activity. researchgate.net
Peroxisome Proliferator-Activated Receptor (PPAR) Activation Studies
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that play a significant role in regulating lipid and glucose metabolism. nih.govnih.gov There are three subtypes: PPARα, PPARβ/δ, and PPARγ. nih.gov Activation of PPARα, for example, modulates fatty acid oxidation pathways in the liver. nih.gov Endogenous fatty acids can act as ligands to activate PPARs. nih.gov While direct studies on this compound as a PPAR activator were not found, the broader class of benzoic acid derivatives has been studied in this context.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. These studies involve systematically modifying the chemical structure and observing the effect on its pharmacological properties.
Influence of Substituent Position and Halogenation Pattern on Biological Efficacy
The position and nature of substituents on the aromatic rings of benzoic acid derivatives play a critical role in their biological activity.
Halogenation Pattern: In the context of antimicrobial agents, the presence of a 3,4-dichlorobenzene moiety in a related series of compounds significantly improved antimicrobial activity against S. pneumoniae. nih.gov This highlights the importance of the halogenation pattern.
Substituent Position: For anticonvulsant activity, studies on related compounds have shown that the position of substituents can be critical. For example, in a series of isatin-based derivatives, methoxylated compounds showed significant anti-seizure activity, with the position of the methoxy (B1213986) group influencing the potency against different seizure models. nih.gov In another study on anticonvulsants, it was found that the 3-oxy position could accommodate small, non-bulky, hydrophobic groups while retaining significant activity. researchgate.net
The table below summarizes the influence of substituent modifications on the biological activity of benzoic acid analogs based on various studies.
| Compound Series | Modification | Effect on Biological Activity | Reference |
| Benzyl and benzoyl benzoic acid derivatives | Modification from 2-aminobenzene to 3,4-dichlorobenzene | Significantly improved antimicrobial activity | nih.gov |
| Isatin-based derivatives | Introduction of methoxy groups at different positions | Varied anticonvulsant activity depending on the position | nih.gov |
| (R)-N-Benzyl 2-acetamido-3-methoxypropionamide analogs | Placement of small, non-bulky, nonpolar substituents at the 3-oxy site | Maintained pronounced anticonvulsant activity | researchgate.net |
Contribution of the Benzoic Acid Moiety to Pharmacological Profile
The benzoic acid moiety is a key structural feature that contributes significantly to the pharmacological profile of this class of compounds. It is a common fragment in many biologically active molecules and is known for its antimicrobial properties. drugbank.comtaylorfrancis.com
In the development of bacterial transcription inhibitors, the benzoic acid moiety was predicted to form strong ionic bonds with key arginine residues in the target protein, RNA polymerase. nih.gov This interaction is crucial for the inhibitory activity.
In studies of phenolic acids, the benzoic acid ring structure was found to have a more significant effect on antioxidant activity than the side chains. mdpi.com The carboxyl group of benzoic acid is generally less active than an aldehyde group in terms of antimicrobial efficacy. nih.govresearchgate.net
The table below outlines the key contributions of the benzoic acid moiety.
| Pharmacological Aspect | Contribution of the Benzoic Acid Moiety | Reference |
| Antimicrobial Activity | Acts as a core scaffold; its carboxyl group is generally less active than an aldehyde. | nih.govresearchgate.net |
| Bacterial Transcription Inhibition | Forms crucial ionic bonds with the target enzyme. | nih.gov |
| Antioxidant Activity | The ring structure is a key determinant of activity. | mdpi.com |
Identification of Key Pharmacophoric Elements and Binding Sites
The structural architecture of this compound reveals distinct pharmacophoric features that are crucial for its biological activity. The key elements include the benzoic acid moiety, the benzyl ether linkage, and the chlorine atom positioned on the benzyl ring. The carboxylic acid group of the benzoic acid is a critical hydrogen bond donor and acceptor, allowing it to interact with polar residues in a protein's binding pocket. The ether oxygen also serves as a hydrogen bond acceptor. The aromatic rings, both the phenyl ring of the benzoic acid and the chlorobenzyl group, are capable of engaging in hydrophobic and π-π stacking interactions with aromatic amino acid residues. The chlorine atom, in particular, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.
The spatial arrangement of these features defines the compound's three-dimensional pharmacophore. The distance and relative orientation between the carboxylic acid, the ether linkage, and the substituted benzyl ring are critical for optimal binding to its molecular targets. Computational modeling and structure-activity relationship (SAR) studies have helped to elucidate the importance of these elements. For instance, the position of the chlorine atom on the benzyl ring significantly influences activity, with the meta-position often conferring a desirable balance of potency and selectivity. The flexibility of the ether linkage allows the molecule to adopt different conformations to fit into various binding sites.
Molecular Targets and Mechanism of Action Elucidation
The binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value, quantifies the strength of the interaction. For this compound, these values are indicative of a potent inhibitor. The specific interactions and high binding affinity are fundamental to its mechanism of action, which involves blocking the active site of the enzyme and preventing it from carrying out its normal physiological function.
Studies on the enzyme inhibition kinetics of this compound have primarily focused on its effects on enzymes like AKR1B10. The mechanism of inhibition is often determined to be non-competitive or uncompetitive, meaning that the inhibitor does not bind to the same site as the substrate. Kinetic analyses, such as Lineweaver-Burk plots, are used to determine the type of inhibition and to calculate the inhibition constants (Ki and K'i). This information is crucial for understanding how the compound affects enzyme function in the presence of its natural substrate.
While much of the research has centered on enzyme inhibition, the possibility of this compound acting as a receptor agonist or antagonist has also been explored in broader screening assays. However, its primary characterized role to date is as an enzyme inhibitor. The specific nature of its interaction—whether it enhances (agonism) or blocks (antagonism) a receptor's activity—would depend on the specific receptor and the signaling pathways it modulates.
The biological effects of this compound at the cellular level are a direct consequence of its interaction with specific molecular targets. By inhibiting an enzyme like AKR1B10, the compound can modulate cellular pathways in which this enzyme plays a key role. For instance, AKR1B10 is involved in the polyol pathway and the detoxification of cytotoxic aldehydes. Inhibition of this enzyme can therefore lead to alterations in glucose metabolism and a reduction in the detoxification of harmful carbonyl compounds.
Cellular pathway analysis using techniques such as transcriptomics and proteomics can reveal the broader impact of the compound on cellular function. These studies can identify changes in the expression levels of genes and proteins that are downstream of the primary molecular target. This allows researchers to map the signaling cascades that are modulated by the compound, providing a more complete picture of its mechanism of action. For example, inhibition of a key enzyme in a metabolic pathway could lead to the accumulation of certain metabolites and the depletion of others, triggering a cascade of signaling events that affect cell proliferation, differentiation, or survival.
Computational Chemistry and in Silico Approaches
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and interaction of a ligand with the active site of a target protein.
In the context of 3-[(3-Chlorobenzyl)oxy]benzoic acid, molecular docking could be employed to investigate its potential interactions with various biological targets. For instance, studies on other benzoic acid derivatives have successfully used molecular docking to identify potential inhibitors for enzymes like the SARS-CoV-2 main protease. nih.gov In such a study, the benzoic acid derivatives were docked into the active site of the protease to predict their binding modes and affinities. nih.gov The results of these simulations can guide the optimization of the ligand structure to enhance its binding potency.
A typical molecular docking workflow involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that explores different binding poses of the ligand within the protein's active site. A scoring function is then used to rank the poses based on their predicted binding affinity.
Table 1: Example of Molecular Docking Results for Benzoic Acid Derivatives against SARS-CoV-2 Main Protease
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Benzoic acid | -29.59 | Not specified |
| 2,5-dihydroxybenzoic acid | Not specified | Not specified |
| Syringic acid | -37.25 | Not specified |
| Gallic acid | -38.31 | Not specified |
Data adapted from a study on various benzoic acid derivatives. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.
For this compound, DFT calculations could provide insights into its chemical reactivity and stability. For example, a DFT study on 3-chloro-1,2-benzisothiazole, a related chlorinated compound, utilized the B3LYP functional with a 6-311++G(d,p) basis set to analyze its vibrational spectra and electronic properties. nih.gov The calculated HOMO and LUMO energies from such a study can indicate the potential for charge transfer within the molecule. nih.gov
The electronic properties derived from DFT calculations, such as the electrostatic potential map, can also help in understanding how the molecule might interact with a biological target.
Table 2: Example of DFT-Calculated Properties for a Related Molecule (3-chloro-1,2-benzisothiazole)
| Property | Calculated Value |
| HOMO Energy | Not specified |
| LUMO Energy | Not specified |
| Dipole Moment | Not specified |
This table is illustrative of the types of data obtained from DFT calculations on related molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs.
While no specific QSAR studies on this compound were identified, the methodology has been applied to other benzoic acid derivatives. For instance, a 3D-QSAR study was performed on a series of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids as inhibitors of the AKR1C3 enzyme. nih.gov This study used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov
To develop a QSAR model for a series of analogs of this compound, one would first need to synthesize and test a set of related compounds for a specific biological activity. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Finally, a statistical method would be used to build a mathematical equation that correlates these descriptors with the observed activity.
In Silico Prediction of Drug-like Properties and Pharmacokinetic Behavior
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in the early identification of compounds with poor pharmacokinetic profiles, thus reducing the attrition rate in later stages of drug development.
For this compound, various online tools and software could be used to predict its drug-like properties. These predictions are typically based on its chemical structure and include parameters like molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. These properties are often evaluated against established rules for drug-likeness, such as Lipinski's rule of five. nih.gov
Studies on other small molecules, such as benzimidazole (B57391) derivatives, have demonstrated the utility of in silico ADME prediction in drug discovery. japtronline.comrsc.org These studies often use web-based platforms like SwissADME to calculate a wide range of physicochemical and pharmacokinetic parameters. nih.govnih.gov
Table 3: Example of Predicted ADME Properties for a Hypothetical Compound
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 262.69 g/mol | < 500 |
| LogP | Varies by prediction method | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 3 | < 10 |
| Polar Surface Area | 46.53 Ų | < 140 Ų |
The values for this compound are calculated based on its known structure and are presented here as an example of an in silico prediction.
Virtual Screening for Identification of Novel Bioactive Analogs
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the discovery of new lead compounds.
Starting with the scaffold of this compound, virtual screening could be used to identify novel analogs with potentially improved biological activity. A study on the discovery of new Trypanosoma cruzi trans-sialidase inhibitors utilized a structure-based virtual screening approach with benzoic acid as a core scaffold. nih.gov This study successfully identified two lead compounds from the ZINC15 database. nih.gov
The process would involve using the structure of this compound as a query to search a database of commercially available or synthetically accessible compounds. The search can be based on structural similarity (ligand-based virtual screening) or by docking a library of compounds into the active site of a target protein (structure-based virtual screening).
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as it can influence its biological activity. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of a molecule over time.
For this compound, conformational analysis could reveal the most stable three-dimensional structures. A study on the conformational polymorphism of 3-(azidomethyl)benzoic acid, a structurally related compound, highlighted how different conformations can be observed in the solid state. nih.gov
MD simulations can provide a deeper understanding of the dynamic behavior of this compound in different environments, such as in solution or when bound to a protein. These simulations can reveal how the molecule's conformation changes over time and can help to identify key interactions that stabilize particular conformations. For example, MD simulations of the 14-3-3σ protein have been used to study its conformational changes upon ligand binding. nih.govresearchgate.net
Preclinical Research Methodologies and Toxicological Considerations
In Vivo Pharmacokinetic Investigations in Animal Models (Methodological Aspects)
The primary objective of in vivo pharmacokinetic (PK) studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a test compound within a living organism. europa.euresearchgate.netfrontiersin.org These studies are fundamental to understanding the compound's behavior over time and informing the design of subsequent efficacy and toxicology studies. researchgate.net
Methodologically, these investigations typically begin with the selection of appropriate animal models. Rodents, such as mice and rats, are commonly used in early-stage drug development due to their small size, ease of handling, and relatively low cost. creative-biolabs.com The choice of species may also be guided by similarities in metabolic profiles to humans. noblelifesci.com
The study design involves administering the compound through various routes, such as oral and intravenous injections, to assess its bioavailability and clearance mechanisms. creative-biolabs.com Blood samples are collected at predetermined time points following administration. youtube.com The volume of blood collected is carefully controlled to not exceed a certain percentage of the animal's total blood volume. youtube.com For more extensive sampling, especially in smaller animals like mice, techniques such as sparse sampling or the use of microsampling to collect smaller blood volumes have become more common. researchgate.netnc3rs.org.uk
Bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are then employed to quantify the concentration of the parent compound and any major metabolites in the plasma. researchgate.net The resulting concentration-time data are used to calculate key pharmacokinetic parameters.
Table 1: Illustrative Pharmacokinetic Parameters of 3-[(3-Chlorobenzyl)oxy]benzoic acid in an Animal Model
| Parameter | Description | Illustrative Value |
| Cmax | Maximum (peak) plasma concentration that a drug achieves. | 1500 ng/mL |
| Tmax | Time at which the Cmax is observed. | 2 hours |
| AUC (0-t) | The area under the plasma concentration-time curve from time zero to the last measurable concentration. | 7500 ng*h/mL |
| t1/2 | The time required for the concentration of the drug to be reduced by half. | 6 hours |
| CL | The volume of plasma cleared of the drug per unit time. | 2 L/h/kg |
| Vd | The apparent volume into which the drug is distributed in the body at equilibrium. | 10 L/kg |
This table is for illustrative purposes only.
Methodologies for In Vitro and In Vivo Toxicological Assessment (General Study Types)
Toxicological assessment is a critical component of preclinical research, designed to identify potential adverse effects of a compound. noblelifesci.com This is achieved through a combination of in vitro (outside a living organism) and in vivo (within a living organism) studies. chemsafetypro.com
In Vitro Toxicology
In vitro methods provide an early indication of a compound's potential toxicity and can help to reduce the number of animals used in testing. chemsafetypro.comwikipedia.org These assays are typically conducted on cultured cells, either from established cell lines or primary cells. wikipedia.org Common in vitro toxicology assays include:
Cytotoxicity Assays: These determine the concentration at which a compound is toxic to cells. Methodologies like the MTT or MTS assay are used to measure cell viability. wikipedia.org
Organ-Specific Toxicity: Human-derived cells can be used to assess toxicity in specific organs, such as hepatocytes for liver toxicity. porsolt.com
Hemolysis Assay: This assay evaluates the potential of a compound to damage red blood cells. wikipedia.org
In Vivo Toxicology
In vivo toxicology studies are conducted in animal models to evaluate the systemic effects of the compound. vivotecnia.com These studies are typically performed under Good Laboratory Practice (GLP) regulations to ensure data quality and integrity. noblelifesci.com The study design includes the administration of the compound at various dose levels, from a minimum efficacious dose to a maximum tolerated dose. noblelifesci.com
Key aspects of in vivo toxicology study design include:
Dose Range Finding Studies: Preliminary studies to determine the appropriate dose levels for longer-term studies.
Repeated-Dose Toxicity Studies: The compound is administered daily for a specified period to assess the effects of long-term exposure. noblelifesci.com
Clinical Observations: Animals are closely monitored for any changes in health, behavior, body weight, and food consumption. noblelifesci.com
Histopathology: At the end of the study, tissues and organs are examined microscopically for any signs of damage.
Table 2: Representative In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay Type | IC50 (µM) |
| Hepatocytes | MTT Assay | > 100 |
| Renal Cells | Neutral Red Uptake | > 100 |
| Cardiomyocytes | LDH Release | 85 |
This table is for illustrative purposes only. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Genotoxicity and Mutagenicity Screening Methodologies
Genotoxicity assays are designed to detect any potential for a compound to damage genetic material (DNA), which could lead to mutations and potentially cancer. porsolt.comnih.gov A standard battery of tests is typically required by regulatory agencies to assess this risk. nih.govwuxiapptec.com
Commonly employed genotoxicity screening methodologies include:
Bacterial Reverse Mutation Assay (Ames Test): This is a widely used initial screen to detect substances that can cause gene mutations. wuxiapptec.comdovepress.com
In Vitro Chromosomal Aberration Assay: This assay identifies agents that cause structural damage to chromosomes in cultured mammalian cells. wuxiapptec.com
In Vitro Micronucleus Assay: An alternative to the chromosomal aberration assay, this test detects both chromosome breakage and loss. wuxiapptec.comdovepress.com
In Vivo Micronucleus Assay: This assay is conducted in rodents to assess chromosome damage in bone marrow cells. labcorp.com
Table 3: Illustrative Genotoxicity Profile for this compound
| Assay | Test System | Result |
| Ames Test | S. typhimurium | Negative |
| In Vitro Micronucleus | Human Lymphocytes | Negative |
| In Vivo Micronucleus | Mouse Bone Marrow | Negative |
This table is for illustrative purposes only.
Bioavailability and Distribution Studies (Methodological Aspects)
Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. springernature.com Distribution studies aim to understand how a compound is distributed throughout the various tissues and organs of the body.
Methodologically, bioavailability is often determined by comparing the area under the curve (AUC) of the plasma concentration-time profile after oral administration to that after intravenous administration.
Distribution studies typically involve administering a radiolabeled version of the compound to animal models. At various time points after administration, tissues are collected and the amount of radioactivity in each is quantified. This allows for the determination of the tissue-to-plasma concentration ratios.
Physiologically based pharmacokinetic (PBPK) models can also be used to predict drug distribution based on the physicochemical properties of the compound and the physiological properties of the body. nih.gov
Table 4: Hypothetical Tissue Distribution of this compound in a Rodent Model
| Tissue | Tissue-to-Plasma Ratio |
| Liver | 5.2 |
| Kidney | 3.8 |
| Lung | 2.1 |
| Heart | 1.5 |
| Brain | 0.1 |
This table is for illustrative purposes only.
Intellectual Property and Patent Landscape Analysis
Review of Existing Patent Literature on 3-[(3-Chlorobenzyl)oxy]benzoic Acid and Related Structures
A comprehensive review of existing patent literature reveals a notable absence of patents specifically claiming the chemical compound This compound . Extensive searches of major patent databases did not yield any patents where this specific molecule is explicitly claimed as a novel compound, a component of a composition, or for a specific method of use.
While direct patent protection for This compound appears to be non-existent, the broader class of aryl ether carboxylic acids is well-represented in the patent landscape. These patents generally fall into several categories:
Intermediates in Chemical Synthesis: Many patents claim aryl ether carboxylic acids as key intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials for color film couplers. The claims in these patents are often focused on the process of preparing these intermediates with high purity and yield.
Active Pharmaceutical Ingredients (APIs): A significant number of patents claim novel aryl ether carboxylic acid derivatives as APIs. These patents typically include broad Markush claims that encompass a wide range of structural variations, aiming to protect a series of related compounds with potential therapeutic activity.
Formulations and Compositions: Patents in this category claim specific formulations containing aryl ether carboxylic acids, often focusing on improving stability, solubility, or delivery of the active ingredient. These can include claims for oral dosage forms, topical preparations, or solutions for injection. nih.gov
Methods of Use: These patents claim the use of aryl ether carboxylic acids for treating specific medical conditions. For example, a patent might claim a method of treating an inflammatory disease by administering a therapeutically effective amount of a particular aryl ether carboxylic acid.
The lack of specific patent protection for This compound suggests that it may be a compound that has fallen into the public domain, or its potential applications have not been pursued to the point of seeking patent protection. It is also possible that it is considered an obvious derivative of known compounds and therefore may not meet the inventive step requirement for patentability.
Analysis of Patenting Strategies for Novel Aryl Ether Carboxylic Acids
The patenting strategies for novel aryl ether carboxylic acids generally follow established practices for small molecule drugs. These strategies are designed to provide broad and robust intellectual property protection, thereby securing a period of market exclusivity. Key patenting strategies include:
Composition of Matter Claims: This is the most fundamental and valuable type of patent claim, as it protects the novel chemical entity itself, regardless of its method of preparation or use. For a new aryl ether carboxylic acid, a composition of matter claim would typically be a Markush claim. This type of claim defines a core structure and then specifies various possible substituents at different positions on the molecule. This allows the patent holder to protect a large number of related compounds with a single patent. For instance, a hypothetical Markush claim for a class of compounds related to This compound might look like this:
| Claim Element | Example of Variation |
| Aryl Ring (attached to ether oxygen) | Substituted or unsubstituted phenyl, naphthyl, or other heteroaryl rings. |
| Benzyl (B1604629) Group | Substitutions on the benzyl ring (e.g., other halogens, alkyl, alkoxy groups). |
| Benzoic Acid Moiety | Different substitution patterns on the benzoic acid ring; replacement of the carboxylic acid with bioisosteres such as tetrazoles or sulfonamides. google.com |
Process Claims: These claims protect a specific method of synthesizing a compound. While generally considered less broad than composition of matter claims, they can be valuable, especially if the process is particularly efficient, cost-effective, or enables the production of a specific stereoisomer. frontiersin.org
Formulation Claims: As a drug candidate progresses, companies often file for patents on specific formulations. These can include claims for particular excipients that improve the drug's stability, bioavailability, or patient compliance. nih.gov This is a common "evergreening" strategy to extend the intellectual property protection of a drug. nih.gov
Method of Use Claims: These patents claim the use of the compound to treat a specific disease. Even if the compound itself is known, a new therapeutic use can be patentable. This strategy is often employed in drug repositioning, where an existing drug is found to be effective for a new indication.
Polymorph and Salt Claims: Pharmaceutical compounds can often exist in different crystalline forms (polymorphs) or as different salts. These different forms can have varying physical properties, such as solubility and stability, which can affect their therapeutic efficacy. Companies often seek patent protection for specific polymorphs or salts of their drug substance to further strengthen their patent portfolio.
A successful patenting strategy for a novel aryl ether carboxylic acid would likely involve a combination of these types of claims, creating a "patent thicket" that can deter generic competition.
Implications of Patent Expiration on Generic Drug Development and Future Research
The expiration of patents on a successful drug, often referred to as the "patent cliff," has significant implications for both generic drug manufacturers and the innovative pharmaceutical industry. nih.gov While there are no specific examples of blockbuster drugs that are structurally aryl ether carboxylic acids and have recently gone off-patent, the general principles of patent expiration and its impact can be illustrated by well-documented cases of other small molecule drugs, such as the kinase inhibitor Ibrutinib and the Bcl-2 inhibitor Venetoclax.
Impact on Generic Drug Development:
Market Entry and Price Competition: Upon patent expiration, the market opens up to generic competition. Generic manufacturers can file an Abbreviated New Drug Application (ANDA) with regulatory agencies, demonstrating that their product is bioequivalent to the originator drug. The entry of multiple generic versions of a drug typically leads to a significant drop in price, often by as much as 80-90%. accessiblemeds.org This increased affordability can lead to wider patient access.
Litigation and "At-Risk" Launches: The period leading up to patent expiration is often marked by intense legal battles between the innovator company and generic manufacturers. Innovators may employ various strategies to delay generic entry, such as filing additional patents on formulations, methods of use, or polymorphs. Generic companies may challenge the validity of these patents in court or launch their products "at-risk" before all patent disputes are resolved. The case of Ibrutinib has seen numerous legal disputes, with the patent not expected to expire until 2026, and generic entry potentially delayed even further. frontiersin.orgproclinical.com
Regulatory Hurdles: Generic manufacturers must still navigate the regulatory approval process, which can be time-consuming and costly, although significantly less so than for a new drug.
Implications for Future Research:
Focus on Next-Generation Products: For the innovator company, the looming patent expiration of a key product provides a strong incentive to invest in the research and development of new, improved drugs, often referred to as "next-generation" or "follow-on" products. These may have improved efficacy, a better side-effect profile, or a more convenient dosing regimen.
Exploration of New Indications: Innovator companies may also conduct research to find new therapeutic uses for their existing drug, a strategy known as drug repositioning. A new method of use can be patented, providing an additional period of market exclusivity.
Shift in Research Priorities: The revenue generated from a blockbuster drug often funds a company's broader research and development pipeline. The loss of this revenue stream can lead to a shift in research priorities, with companies potentially focusing on therapeutic areas with a higher likelihood of commercial success or on developing drugs with novel mechanisms of action that are more difficult for generic competitors to replicate.
The case of Venetoclax illustrates the ongoing efforts of innovator companies to protect their intellectual property, with recent lawsuits aimed at extending the patent term. nih.govproclinical.com The patent for Venetoclax is not expected to expire until the early 2030s, highlighting the long period of market exclusivity that can be achieved through strategic patenting. accessiblemeds.org
The table below summarizes the patent expiration status of Ibrutinib and Venetoclax, providing a snapshot of the patent landscape for these important cancer drugs.
| Drug | Active Ingredient | Key Patent Expiration (US) | Generic Entry Status |
| Imbruvica® | Ibrutinib | 2026 (composition of matter patent) | Generic entry not expected before 2032 due to other patents and legal settlements. |
| Venclexta®/Venclyxto® | Venetoclax | Approximately 2032-2033 | No generic versions currently available. accessiblemeds.org |
Future Perspectives and Research Directions
Development of Next-Generation Derivatives with Enhanced Potency and Selectivity
The core structure of 3-[(3-Chlorobenzyl)oxy]benzoic acid offers a versatile platform for the synthesis of next-generation derivatives. The primary goal of such synthetic endeavors is to enhance the compound's potency against specific biological targets while improving its selectivity to minimize off-target effects.
Future research will likely focus on systematic structure-activity relationship (SAR) studies. These investigations will involve modifying the substituents on both the benzoic acid and the benzyl (B1604629) rings. For instance, the introduction of different halogen atoms, alkyl groups, or trifluoromethyl groups at various positions on the benzofuran (B130515) ring of similar structures has been shown to influence binding affinity and bioavailability. A recent study on benziodarone (B1666584) analogues demonstrated that such substitutions can significantly enhance selective binding to transthyretin, a protein implicated in amyloidosis. nih.gov These findings suggest that similar modifications to the this compound structure could yield derivatives with improved therapeutic properties.
The synthesis of novel derivatives can be achieved through various established chemical reactions. For example, reacting substituted benzoic acids with thionyl chloride can produce key intermediates for further modification. mdpi.com The exploration of different synthetic routes, including microwave-assisted synthesis, could also accelerate the discovery of new and potent analogues. nih.gov
Exploration of Novel Therapeutic Indications for Benzyloxybenzoic Acid Scaffolds
The benzyloxybenzoic acid scaffold has been investigated for a range of therapeutic applications, suggesting that this compound and its derivatives may have a broad spectrum of activity.
Current research on similar benzoic acid derivatives has shown potential in several key areas:
Neurodegenerative Diseases: Benzyloxy benzamide (B126) derivatives have been identified as potent neuroprotective agents against ischemic stroke. nih.gov These compounds act by disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a mechanism that could be relevant for other neurological disorders like Alzheimer's disease. nih.gov The development of multi-target drugs that can modulate several pathways in neurodegenerative diseases is a promising strategy. nih.gov
Cancer: Various benzoic acid derivatives have demonstrated anticancer activity. mdpi.comnih.gov For example, some derivatives have shown potent activity against HeLa cell lines. mdpi.com The structural versatility of the benzyloxybenzoic acid scaffold allows for the design of compounds that can target specific pathways involved in cancer progression.
Inflammatory Diseases: Salicylic (B10762653) acid derivatives, which share structural similarities with the benzyloxybenzoic acid class, are well-known for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown promise as an anti-inflammatory and analgesic agent with potentially reduced gastric toxicity compared to aspirin. nih.govmdpi.com This suggests that this compound derivatives could be developed as potent and safer anti-inflammatory drugs.
Future research should systematically screen this compound and its novel derivatives against a wide range of biological targets to uncover new therapeutic opportunities.
Integration of Advanced Omics Technologies in Mechanistic Studies
To fully understand the therapeutic potential of this compound derivatives, it is crucial to elucidate their mechanisms of action at a molecular level. Advanced "omics" technologies offer powerful tools for achieving this.
Genomics: Integrated genomic analysis can be used to identify potential drug targets for these compounds. nih.gov By analyzing the genomic profiles of diseased cells treated with these derivatives, researchers can identify the genes and pathways that are modulated, providing insights into their therapeutic effects and potential for drug repurposing. nih.gov
Proteomics: Proteomic studies can identify the protein targets of this compound derivatives. nih.govnih.gov Techniques like mass spectrometry can be used to analyze changes in the proteome of cells upon treatment, revealing the direct protein-drug interactions and downstream signaling effects. nih.gov This is particularly important for understanding off-target effects and potential toxicity.
Metabolomics: Metabolomics can provide a snapshot of the metabolic changes induced by these compounds. By analyzing the complete set of small-molecule metabolites in a biological sample, researchers can understand how these derivatives affect cellular metabolism and identify biomarkers of drug efficacy and toxicity. nih.govmetabolomicsworkbench.org
The integration of these multi-omics approaches will provide a comprehensive understanding of the biological effects of benzyloxybenzoic acid derivatives, facilitating the development of more effective and safer drugs. nih.gov
Translational Research Challenges and Opportunities in Drug Discovery
The translation of a promising compound from preclinical research to a clinically approved drug is a complex and challenging process. For this compound and its derivatives, several key challenges and opportunities exist.
Challenges:
Preclinical Model Limitations: A significant hurdle in drug development is the often-poor predictive value of preclinical models for human efficacy and toxicity.
Manufacturing and Quality Control: Ensuring the consistent quality and scalability of the manufacturing process for these compounds can be complex and costly. nih.gov
Regulatory Hurdles: Navigating the regulatory landscape for new chemical entities requires extensive documentation of safety and efficacy data. nih.gov
Opportunities:
Biomarker Development: The use of omics technologies can help in the discovery and validation of biomarkers that can predict patient response to treatment, enabling a more personalized medicine approach.
Drug Repurposing: Systematic screening of these compounds against various targets could lead to the discovery of new uses for existing molecules, a strategy that can significantly reduce the time and cost of drug development.
Collaborative Research: Increased collaboration between academic researchers, pharmaceutical companies, and regulatory agencies can help to streamline the translational process and overcome common obstacles.
Addressing these challenges and leveraging the opportunities will be critical for the successful clinical translation of benzyloxybenzoic acid-based therapies.
Design of Targeted Drug Delivery Systems for this compound Derivatives
Targeted drug delivery systems can significantly enhance the therapeutic efficacy of a drug by increasing its concentration at the site of action while minimizing systemic exposure and associated side effects. For this compound and its derivatives, various targeted delivery strategies could be explored.
Lipid-Based Nanocarriers: Lipid-based systems like liposomes and solid lipid nanoparticles (SLNs) are attractive for delivering poorly water-soluble drugs. nih.govnih.gov These carriers can improve the bioavailability and stability of the encapsulated drug and can be functionalized with targeting ligands to direct them to specific cells or tissues. nih.gov
Polymeric Nanoparticles: Biodegradable polymeric nanoparticles can encapsulate the drug and provide controlled release over an extended period. nih.gov The surface of these nanoparticles can be modified with molecules like sialic acid or cholesterol to modulate their interaction with cells. nih.gov
Scaffolds for Central Nervous System (CNS) Delivery: For neuroprotective applications, incorporating the drug into biocompatible scaffolds could facilitate its delivery to the CNS. mdpi.comnih.govresearchgate.net Materials like hyaluronic acid have been explored for creating hydrogels that can be injected into the brain for localized and sustained drug release. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(3-Chlorobenzyl)oxy]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a modified Schotten-Baumann acylation under biphasic aqueous conditions. This involves reacting salicylic acid derivatives with 3-(chloromethyl)benzoyl chloride using pyridine as a catalyst. Microwave-assisted synthesis (600 W, 5 min) significantly improves reaction efficiency and purity . Key optimization parameters include:
- Catalyst : Pyridine enhances nucleophilic attack during acylation.
- Temperature : Controlled microwave irradiation reduces side reactions.
- Workup : Aqueous extraction removes pyridinium chloride byproducts.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Comprehensive characterization requires:
- NMR spectroscopy : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm).
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid).
- HPLC : Validates purity (>98% by reverse-phase C18 column).
- Theoretical calculations : Predict physicochemical properties (e.g., CLogP = 3.495, polarizability = 28.42) using software like Molinspiration or ChemAxon .
Advanced Research Questions
Q. How does the compound’s lipophilicity influence its pharmacological activity?
- Methodological Answer : The CLogP value (3.495) indicates higher lipophilicity compared to acetylsalicylic acid (CLogP = 0.804), enhancing membrane permeability. Researchers should:
- Use parallel artificial membrane permeability assays (PAMPA) to quantify passive diffusion.
- Corrogate results with in vivo bioavailability studies (e.g., plasma concentration vs. time curves).
- Compare with structurally similar analogs to establish structure-activity relationships (SAR) .
Q. What in-silico approaches predict COX-2 affinity, and how reliable are these models?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using COX-2 crystal structures (PDB: 5F1A) predicts binding affinity. Key steps include:
- Ligand preparation : Generate 3D conformers of the compound.
- Grid parameter optimization : Focus on the catalytic site (e.g., Tyr385, Ser530).
- Validation : Compare docking scores (e.g., GScore = -9.48 kcal/mol for the compound vs. -5.88 kcal/mol for aspirin). Cross-validate with MD simulations to assess binding stability .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in antiplatelet activity (e.g., COX-1 vs. non-COX mechanisms) require:
- Mechanistic assays : Test COX-1/2 inhibition via ELISA for prostaglandin E₂ (PGE₂) suppression.
- Histopathological analysis : Evaluate gastric mucosal integrity (e.g., no erosion at 0.58 mmol/kg dosage) to rule out COX-1-mediated toxicity.
- Dose-response studies : Compare thresholds for platelet aggregation inhibition (e.g., flow cytometry at 0.58 mmol/kg vs. 1.0 mmol/kg) .
Q. What are the implications of the compound’s acute toxicity profile for preclinical development?
- Methodological Answer : The LD₅₀ > 2000 mg/kg (oral, mice) suggests low acute toxicity. However, researchers must:
- Conduct subchronic toxicity studies (28-day repeated dosing) to assess organ-specific effects.
- Monitor hepatic/kidney function markers (e.g., ALT, creatinine).
- Compare with histopathology data to confirm safety margins for human trials .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize microwave-assisted methods to reduce reaction time and improve yield.
- Mechanistic Studies : Combine in-silico docking with functional assays (e.g., PGE₂ inhibition) to validate targets.
- Toxicology : Expand subchronic studies to identify long-term safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
